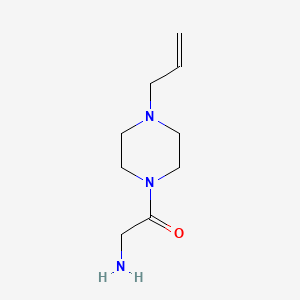![molecular formula C19H14N4O3 B12049051 N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12049051.png)
N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-Benzimidazol-2-YL)-6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-5-carboxamid ist eine komplexe organische Verbindung, die einen Benzimidazol-Rest aufweist, der mit einer Chinolin-Struktur verschmolzen ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(1H-Benzimidazol-2-YL)-6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-5-carboxamid umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Ein gängiges Verfahren beinhaltet die Kondensation von 2-Aminobenzimidazol mit einem geeigneten Chinolin-Derivat unter kontrollierten Bedingungen. Die Reaktion wird häufig in Gegenwart eines Katalysators, wie z. B. Pyridin, durchgeführt und erfordert eine Erwärmung, um die Bildung des gewünschten Produkts zu ermöglichen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(1H-Benzimidazol-2-YL)-6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-5-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinon-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolin-Rest in Dihydrochinolin-Derivate umwandeln.
Substitution: Der Benzimidazolring kann nukleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener substituierter Derivate führen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Dimethylsulfoxid .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinon-Derivate, Dihydrochinolin-Derivate und verschiedene substituierte Benzimidazol-Derivate. Diese Produkte können unterschiedliche chemische und biologische Eigenschaften aufweisen, wodurch sie für weitere Forschung wertvoll werden .
Wissenschaftliche Forschungsanwendungen
N-(1H-Benzimidazol-2-YL)-6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-5-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von N-(1H-Benzimidazol-2-YL)-6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Der Benzimidazol-Rest kann an DNA und Proteine binden und deren normale Funktionen stören. Dies kann zur Hemmung der Zellproliferation und Induktion von Apoptose in Krebszellen führen. Zusätzlich kann die Verbindung die Replikation von Viren und Bakterien stören, wodurch sie zu einem potenziellen antimikrobiellen Mittel wird .
Wirkmechanismus
The mechanism of action of N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can interfere with the replication of viruses and bacteria, making it a potential antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzimidazol-Derivate: Verbindungen wie 2-Aminobenzimidazol und 2-Mercaptobenzimidazol weisen strukturelle Ähnlichkeiten auf und zeigen ähnliche biologische Aktivitäten.
Chinolin-Derivate: Verbindungen wie Chinin und Chloroquin sind bekannte Chinolin-Derivate mit antimalariellen Eigenschaften.
Einzigartigkeit
N-(1H-Benzimidazol-2-YL)-6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]chinolin-5-carboxamid ist aufgrund seiner verschmolzenen Benzimidazol-Chinolin-Struktur einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Eigenschaften
Molekularformel |
C19H14N4O3 |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
N-(1H-benzimidazol-2-yl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H14N4O3/c24-16-11-5-3-4-10-8-9-23(15(10)11)18(26)14(16)17(25)22-19-20-12-6-1-2-7-13(12)21-19/h1-7,24H,8-9H2,(H2,20,21,22,25) |
InChI-Schlüssel |
LGVDGZKYTVWTHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=NC5=CC=CC=C5N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12048985.png)

![(5Z)-3-Allyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048997.png)
![(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12049006.png)
![2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12049009.png)

![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049036.png)



![(2Z)-2-cyano-3-[1-(2-methoxy-1-methylethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12049060.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12049062.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid thiazol-2-ylamide](/img/structure/B12049064.png)
